molecular formula C17H24F3N3O2 B1612261 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline CAS No. 442846-59-5

3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline

Cat. No. B1612261
M. Wt: 359.4 g/mol
InChI Key: SGYDSZRWGHGZRM-UHFFFAOYSA-N
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Description

The compound “3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline” is a chemical compound with the molecular formula C16H24FN3O2 . It is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Intermediates

3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline serves as a crucial intermediate in the design and synthesis of various pharmaceutical compounds. Its structural framework is instrumental in the development of novel derivatives with potential therapeutic applications. For instance, studies have demonstrated the synthesis of a series of compounds where this chemical scaffold is modified to yield substances with significant antidepressant and antianxiety activities, highlighting its versatility in drug development (Kumar et al., 2017). Additionally, the compound has been utilized in the synthesis of new 1,2,4-triazole derivatives, with some showing promising antimicrobial activities, further underscoring its applicability in creating agents to combat microbial infections (Bektaş et al., 2007).

Antineoplastic Research

In the realm of antineoplastic research, derivatives of 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline have been investigated for their potential in cancer therapy. The metabolism of Flumatinib, a derivative, in chronic myelogenous leukemia patients has been studied, revealing insights into the drug's metabolic pathways and its primary metabolites in humans. This research is pivotal for understanding the pharmacokinetics and optimizing the therapeutic efficacy of such compounds in cancer treatment (Gong et al., 2010).

Anticonvulsant and Antimicrobial Activities

The chemical has been part of the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which were evaluated for their potential anticonvulsant activity. Some of these derivatives demonstrated promising results in standard pharmacological tests, adding to the compound's value in medicinal chemistry research (Aytemir et al., 2004).

properties

IUPAC Name

tert-butyl 4-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-6-4-22(5-7-23)11-12-8-13(17(18,19)20)10-14(21)9-12/h8-10H,4-7,11,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYDSZRWGHGZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620823
Record name tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline

CAS RN

442846-59-5
Record name tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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